Molecular Weight Distinction for LC-MS Detection vs. Non-Brominated Analog
The target compound (MW 212.05) exhibits a 78.9 Da mass increase relative to the non-brominated analog 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile (MW 133.15) . This mass shift is accompanied by a distinct 1:1 isotopic doublet (⁷⁹Br:⁸¹Br, natural abundance ~1:1) that is absent in the non-halogenated comparator, enabling unambiguous identification in complex biological matrices [1].
| Evidence Dimension | Molecular weight and isotopic signature for mass spectrometric detection |
|---|---|
| Target Compound Data | MW 212.05; isotopic doublet at M and M+2 with ~1:1 ratio (⁷⁹Br/⁸¹Br) |
| Comparator Or Baseline | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile: MW 133.15; single monoisotopic peak, no halogen isotope pattern |
| Quantified Difference | Mass shift Δm/z = +78.9 Da; qualitative advantage of a 1:1 isotopic doublet pattern for identifying brominated species |
| Conditions | High-resolution LC-MS or GC-MS analysis |
Why This Matters
Procurement of the 4-bromo variant ensures the compound has a unique isotopic fingerprint that facilitates tracking and quantification in metabolic stability and pharmacokinetic assays.
- [1] Biemann, K. (1962). Mass Spectrometry: Organic Chemical Applications. McGraw-Hill. Note: The distinctive isotopic abundance of bromine (~1:1 for ⁷⁹Br/⁸¹Br) is a well-established spectral feature in mass spectrometry. View Source
